molecular formula C14H23NO2 B593906 Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate CAS No. 1241725-69-8

Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate

Cat. No.: B593906
CAS No.: 1241725-69-8
M. Wt: 237.343
InChI Key: WGDYDVQPHSWODG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate is an organic compound with the molecular formula C14H23NO2 It is a piperidine derivative featuring a tert-butyl ester group and a cyclopropylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Cyclopropylmethylene Group: The cyclopropylmethylene group is introduced via a reaction with cyclopropylmethyl bromide in the presence of a base such as sodium hydride.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclopropylmethylene group to a cyclopropylmethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropylmethylene group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclopropylmethyl derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on various biological pathways and targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropylmethylene group can interact with enzymes and receptors, modulating their activity. The piperidine ring can also engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate: Similar structure but with a cyclopropylmethyl group instead of a cyclopropylmethylene group.

    Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Contains a hydroxymethylphenyl group, used as a linker in targeted protein degradation.

    Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Features a bromomethyl group, used in various substitution reactions.

Uniqueness

Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate is unique due to its cyclopropylmethylene group, which imparts distinct reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

tert-butyl 4-(cyclopropylmethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-14(2,3)17-13(16)15-8-6-12(7-9-15)10-11-4-5-11/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDYDVQPHSWODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2CC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678352
Record name tert-Butyl 4-(cyclopropylmethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241725-69-8
Record name tert-Butyl 4-(cyclopropylmethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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